Silane, trimethyl(2-naphthalenyloxy)-
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Overview
Description
. This compound is characterized by the presence of a trimethylsilyl group attached to a 2-naphthalenyloxy moiety. It has gained attention in recent years due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl(2-naphthalenyloxy)- typically involves the reaction of 2-naphthol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of a silyl ether linkage between the naphthol and the trimethylsilyl group .
Industrial Production Methods
Industrial production of silane derivatives often involves the use of dichlorosilanes as starting materials. These compounds undergo hydrolysis or methanolysis to form linear and cyclic oligomeric siloxanes, which can then be further functionalized to produce various silane derivatives .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(2-naphthalenyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are often used as reducing agents.
Substitution: Reagents such as halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and siloxanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Silane, trimethyl(2-naphthalenyloxy)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of silane, trimethyl(2-naphthalenyloxy)- involves its ability to donate hydride ions in reduction reactions. This property is due to the presence of the silicon-hydrogen bond, which can be cleaved to release a hydride ion. The compound can also form stable silyl ethers through the reaction with alcohols, providing protection for hydroxyl groups in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Diphenylsilane: Contains phenyl groups and is used in various organic transformations.
Uniqueness
Silane, trimethyl(2-naphthalenyloxy)- is unique due to the presence of the 2-naphthalenyloxy moiety, which imparts specific chemical properties and potential biological activity. This distinguishes it from other silane derivatives that do not contain aromatic groups .
Properties
IUPAC Name |
trimethyl(naphthalen-2-yloxy)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWDNWKQENUSKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334049 |
Source
|
Record name | Silane, trimethyl(2-naphthalenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18081-08-8 |
Source
|
Record name | Silane, trimethyl(2-naphthalenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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